molecular formula C17H14ClN7O B12174101 (4E)-4-{[(3-chlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-{[(3-chlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12174101
M. Wt: 367.8 g/mol
InChI Key: MCGFNSQHTUZNRV-UHFFFAOYSA-N
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Description

(4E)-4-{[(3-chlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases, with a particular focus on FGFR1, FGFR2, and FGFR3. This compound functions by competitively binding to the ATP-binding pocket of the FGFR kinase domain, thereby potently inhibiting receptor autophosphorylation and subsequent downstream signaling through key pathways like MAPK and PI3K/AKT. This targeted mechanism makes it an invaluable chemical probe for investigating the role of FGFR signaling in physiological and pathological contexts. Its primary research application is in the field of oncology, where it is used to study FGFR-driven tumorigenesis, cancer cell proliferation, survival, and migration. Dysregulation of FGFR signaling is a hallmark of numerous cancers, including those of the bladder, breast, and lung, as well as in hematological malignancies. Researchers utilize this inhibitor in in vitro assays and in vivo models to validate FGFR as a therapeutic target, to explore mechanisms of resistance to FGFR inhibition, and to identify potential synergistic drug combinations. The compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H14ClN7O

Molecular Weight

367.8 g/mol

IUPAC Name

4-[(3-chlorophenyl)iminomethyl]-5-methyl-2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-3-one

InChI

InChI=1S/C17H14ClN7O/c1-10-14(9-19-13-5-3-4-12(18)8-13)17(26)25(22-10)16-7-6-15-21-20-11(2)24(15)23-16/h3-9,22H,1-2H3

InChI Key

MCGFNSQHTUZNRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NN3C(=NN=C3C=C2)C)C=NC4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{[(3-chlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes may include:

    Condensation Reactions: Combining aldehydes or ketones with amines to form imines or Schiff bases.

    Cyclization Reactions: Forming ring structures through intramolecular reactions.

    Substitution Reactions: Introducing functional groups into the molecule through nucleophilic or electrophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This may include:

    Batch Processing: Producing the compound in discrete batches with controlled reaction conditions.

    Continuous Flow Chemistry: Utilizing continuous reactors to maintain a steady production rate and improve efficiency.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Pyrazolone Core Reactivity

The pyrazolone ring (a five-membered lactam) is central to the compound’s reactivity. Key reactions include:

Keto-Enol Tautomerism

The pyrazolone core undergoes keto-enol tautomerism, enabling nucleophilic attack at the α,β-unsaturated carbonyl system. This tautomerism facilitates:

  • Nucleophilic Additions : Reaction with amines or alcohols at the electrophilic β-carbon.

  • Condensation Reactions : Formation of Schiff bases or hydrazones via the enolic hydroxyl group.

Ring-Opening Reactions

Under acidic or basic conditions, the pyrazolone ring may undergo cleavage. For example:

  • Acid Hydrolysis : Yields substituted hydrazines and carboxylic acid derivatives.

  • Base-Mediated Ring Expansion : Forms larger heterocycles under specific conditions.

Triazolopyridazine Reactivity

The fused triazolopyridazine moiety contributes electron-deficient aromatic character, enabling:

Electrophilic Substitution

The pyridazine ring directs electrophiles to specific positions:

Reaction Type Reagents/Conditions Expected Product
NitrationHNO₃/H₂SO₄Nitro-substituted triazolopyridazine derivative
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃Halogenated derivatives at meta positions

Cycloadditions

The triazole ring participates in [3+2] cycloadditions with dipolarophiles like alkynes or nitriles, forming fused polycyclic systems .

3-Chlorophenyl Substituent Reactivity

The 3-chlorophenyl group undergoes reactions typical of aryl chlorides:

Nucleophilic Aromatic Substitution (NAS)

  • Displacement of Chlorine : Requires strong nucleophiles (e.g., hydroxide, amines) under high temperatures or catalytic conditions.

    Ar-Cl+NuΔAr-Nu+Cl\text{Ar-Cl} + \text{Nu}^- \xrightarrow{\Delta} \text{Ar-Nu} + \text{Cl}^-

Cross-Coupling Reactions

Catalyzed by palladium or nickel complexes:

  • Suzuki Coupling : Forms biaryl structures with boronic acids.

  • Buchwald-Hartwig Amination : Introduces amine groups at the chlorine site.

Methyl Group Reactivity

The methyl group on the triazole ring influences steric and electronic effects:

  • Oxidation : Forms a carboxylic acid under strong oxidizing agents (e.g., KMnO₄).

  • Radical Halogenation : Generates brominated or chlorinated derivatives via light-initiated reactions.

Mechanistic Considerations

  • Steric Effects : The 3-methyl group on the triazole ring hinders reactions at proximal sites, favoring regioselectivity.

  • Electronic Effects : The electron-withdrawing chlorine and triazolopyridazine moieties activate the pyrazolone core for nucleophilic attacks.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrazolone compounds exhibit promising anticancer properties. The presence of the triazole and pyridazine moieties in this compound suggests potential interactions with biological targets involved in cancer progression. In vitro studies have demonstrated that similar compounds can inhibit tumor cell growth and induce apoptosis in cancer cells .

Anti-inflammatory Properties
Compounds containing pyrazolone structures have been evaluated for their anti-inflammatory effects. The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) can be beneficial in reducing inflammation and pain . Studies have shown that related derivatives exhibit significant anti-inflammatory activity in animal models, indicating potential therapeutic applications for inflammatory diseases.

Cholinesterase Inhibition
The compound's structural features suggest it may act as an inhibitor of cholinesterases, enzymes that break down neurotransmitters. This property is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have shown promising results in inhibiting acetylcholinesterase and butyrylcholinesterase activities.

Biological Research

Molecular Docking Studies
In silico molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound could interact effectively with proteins involved in disease pathways, making it a candidate for further pharmacological investigation.

Antimicrobial Activity
There is a growing interest in the antimicrobial properties of pyrazolone derivatives. Preliminary studies indicate that the compound may exhibit activity against both bacterial and fungal strains, which could be useful in developing new antimicrobial agents .

Material Science

Synthesis of Novel Materials
The unique chemical structure of this compound allows it to be used as a building block for synthesizing novel materials with specific properties. For example, it can be incorporated into polymer matrices or utilized in the development of nanomaterials due to its functional groups that facilitate chemical modifications .

Summary Table of Applications

Application AreaDescriptionKey Findings/References
Medicinal ChemistryAnticancer and anti-inflammatory properties ,
Biological ResearchPotential cholinesterase inhibition and antimicrobial activity,
Material ScienceBuilding block for novel materials and nanotechnology applications

Case Studies

  • Anticancer Activity Study : A study evaluated the anticancer effects of similar pyrazolone derivatives on human cancer cell lines, showing IC50 values indicating effective inhibition of cell proliferation.
  • Cholinesterase Inhibition Research : Another study focused on the synthesis and evaluation of related compounds for their ability to inhibit cholinesterase enzymes, demonstrating significant inhibitory activity comparable to known drugs.

Mechanism of Action

The mechanism by which (4E)-4-{[(3-chlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting a response. Detailed studies on its mechanism of action would involve:

    Binding Studies: Investigating how the compound interacts with its targets.

    Pathway Analysis: Understanding the downstream effects of these interactions on cellular processes.

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table summarizes structural analogues, their substituents, and available physicochemical or synthetic

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Data
Target Compound 3-chlorophenylamino, 3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl C₁₇H₁₂ClN₇O 373.8 N/A (Data not reported in evidence)
(4E)-2-(4-Chlorophenyl)-4-{[(4-fluorophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one 4-chlorophenyl, 4-fluorophenylamino C₁₇H₁₂ClFN₄O 366.8 IR: C=O (1702 cm⁻¹), C=N (1519 cm⁻¹); Rf = 0.7
(4E)-4-{[(2,3-Dichlorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one 2,3-dichlorophenylamino, triazolo-pyridazinyl C₁₆H₁₁Cl₂N₇O 388.2 Smiles: Cc1[nH]n(-c2ccc3nncn3n2)c(=O)c1C=Nc1ccc(Cl)c(Cl)c1
(4E)-4-{[(3,4-Dichlorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one 3,4-dichlorophenylamino, triazolo-pyridazinyl C₁₆H₁₁Cl₂N₇O 388.2 Molecular formula confirmed; melting point N/A
(4E)-4-{[(2-Chloro-5-(trifluoromethyl)phenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one 2-chloro-5-(trifluoromethyl)phenylamino, triazolo-pyridazinyl C₁₆H₁₁ClF₃N₇O 417.8 Smiles: Cc1[nH]n(-c2ccc3nncn3n2)c(=O)c1C=Nc1cc(Cl)c(C(F)(F)F)cc1
(4E)-2-Acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one 2-nitrophenyl, acetyl C₁₃H₁₁N₃O₄ 273.2 Melting point: 170°C; Lipinski-compliant; Yield: 69.8%

Analysis of Structural and Functional Differences

Substituent Effects on Lipophilicity: The target compound’s 3-chlorophenyl group enhances lipophilicity compared to the 4-fluorophenyl group in , which may improve membrane permeability.

Heterocyclic Moieties :

  • The triazolo-pyridazine ring in the target compound and contrasts with the acetyl group in , which lacks a fused heterocycle. Triazolo-pyridazine derivatives are associated with enhanced kinase inhibition and anticancer activity .

Electronic Properties :

  • Nitro (in ) and trifluoromethyl (in ) groups are electron-withdrawing, altering the electron density of the pyrazol-3-one core. This may influence binding interactions in biological targets.

Synthetic Challenges :

  • The acetylated derivative achieved a 69.8% yield, suggesting efficient synthesis, while triazolo-pyridazine-containing analogues (e.g., ) likely require multi-step protocols involving coupling reactions .

Biological Activity

The compound (4E)-4-{[(3-chlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates both triazole and pyrazolone functionalities, which are known to confer various biological activities. This article presents a detailed overview of the biological activity of this compound based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C17_{17}H14_{14}ClN7_{7}O
  • Molecular Weight : 367.8 g/mol
  • CAS Number : 1190324-20-9
  • Density : 1.26 g/cm³

The unique arrangement of aromatic and heterocyclic rings in this compound suggests potential interactions with various biological targets.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. Similar compounds have demonstrated:

  • Anticancer properties : Compounds with triazole and pyrazolone moieties have been shown to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial effects : The presence of chlorophenyl groups often enhances the antimicrobial activity against a range of pathogens.

Biological Activity Overview

Activity TypeMechanism DescriptionReference
Anticancer Induces apoptosis in cancer cells and inhibits tumor growth in xenograft models.
Antimicrobial Exhibits significant activity against bacterial strains due to structural features.
Anti-inflammatory Reduces inflammatory markers in vitro and in vivo models.

Case Studies

  • Anticancer Activity
    • A study demonstrated that compounds structurally similar to (4E)-4-{[(3-chlorophenyl)amino]methylidene} showed potent inhibition against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50_{50} values ranged from 2.49 μM to 6.2 μM depending on the specific derivative tested .
  • Antimicrobial Effects
    • Research indicated that derivatives of pyrazolone compounds exhibited broad-spectrum antimicrobial activity, with some showing effectiveness against both Gram-positive and Gram-negative bacteria . This suggests that (4E)-4-{[(3-chlorophenyl)amino]methylidene} may also possess similar properties.

Synthesis and Modification

The synthesis of this compound can involve several steps, typically starting from readily available precursors such as 3-chlorobenzaldehyde and various triazole derivatives. Modifications can be made to enhance biological activity or alter pharmacokinetic properties.

Q & A

Basic Research Questions

What synthetic strategies are optimal for constructing the triazolo[4,3-b]pyridazine core in this compound?

The triazolo-pyridazine moiety can be synthesized via cyclocondensation of hydrazine derivatives with nitriles or via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:

  • Precursor preparation : Use 3-methylpyridazine-6-amine as a starting material, followed by diazotization and cyclization with nitrile equivalents .
  • Reaction optimization : Adjust solvent polarity (e.g., THF/H₂O mixtures) and temperature (50–80°C) to improve regioselectivity and yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol for high-purity isolation .

How can spectroscopic methods validate the compound’s structure?

A multi-technique approach is critical:

  • ¹H/¹³C NMR : Confirm the presence of the (3-chlorophenyl)amino methylidene group (δ 7.2–8.1 ppm for aromatic protons) and pyrazolone ring (δ 2.1–2.5 ppm for methyl groups) .
  • IR spectroscopy : Identify N–H stretches (~3300 cm⁻¹) and carbonyl peaks (~1680 cm⁻¹) from the pyrazol-3-one moiety .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .

What are the compound’s solubility and stability profiles under experimental conditions?

  • Solubility : Sparingly soluble in water; use DMSO or DMF for biological assays. Solubility in ethanol is moderate (5–10 mg/mL at 25°C) .
  • Stability : Degrades under prolonged UV light; store in amber vials at –20°C. Avoid basic conditions (pH >9) to prevent pyrazolone ring hydrolysis .

Advanced Research Questions

How can computational modeling predict biological targets for this compound?

  • Molecular docking : Use AutoDock Vina to simulate binding to fungal lanosterol 14α-demethylase (PDB: 3LD6). Focus on interactions between the triazolo-pyridazine core and the enzyme’s heme pocket .
  • MD simulations : Assess binding stability (50 ns trajectories) with GROMACS. Key metrics include RMSD (<2 Å) and hydrogen bond retention .
  • ADMET prediction : SwissADME or pkCSM tools can evaluate bioavailability and toxicity risks (e.g., CYP450 inhibition) .

How to resolve contradictions in antimicrobial activity data across studies?

Contradictions may arise from assay variability (e.g., broth microdilution vs. agar diffusion):

  • Standardization : Follow CLSI guidelines for MIC testing. Include positive controls (e.g., fluconazole for fungi) .
  • Mechanistic studies : Use time-kill assays and SEM imaging to differentiate static vs. cidal effects .
  • Resistance profiling : Test against efflux pump-overexpressing strains (e.g., Candida albicans DSY2941) .

What strategies improve regioselectivity in derivatization reactions?

  • Directing groups : Introduce electron-withdrawing substituents (e.g., –NO₂) on the pyridazine ring to guide C–H functionalization at the 4-position .
  • Catalytic systems : Use Pd(OAc)₂ with ligands (XPhos) for Suzuki couplings at sterically hindered sites .
  • Protection/deprotection : Temporarily block reactive sites (e.g., –NH₂ groups) with Boc anhydride .

Methodological Challenges and Solutions

How to optimize reaction yields in multi-step syntheses?

  • Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, catalyst loading). For example, a 2³ factorial design can identify optimal CuSO₄ concentrations (0.5–1.5 mol%) and reaction times (12–24 hrs) .
  • Flow chemistry : Use microreactors for exothermic steps (e.g., diazotization) to enhance heat dissipation and scalability .

What analytical techniques quantify trace impurities in the final product?

  • HPLC-DAD : Use a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) to detect residual solvents or byproducts (LOD: 0.1%) .
  • NMR impurity profiling : Compare ¹H NMR integrals of the target compound vs. known side products (e.g., dechlorinated analogs) .

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